3-Fluoro-5-methoxybenzonitrile

Description

The exact mass of the compound 3-Fluoro-5-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-5-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

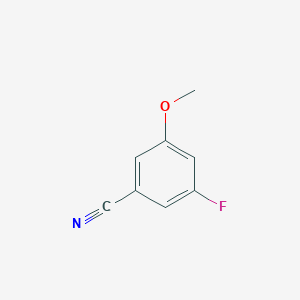

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZXPLKMHPCXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442650 | |

| Record name | 3-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439280-18-9 | |

| Record name | 3-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439280-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Fluoro-5-methoxybenzonitrile (CAS No. 439280-18-9).[1] As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates critical data on its structure, reactivity, and safety, offering valuable insights for researchers, synthetic chemists, and professionals in drug development. The strategic placement of the fluoro and methoxy groups on the benzonitrile scaffold imparts unique electronic properties that influence its reactivity and potential as a precursor to a wide range of functionalized molecules. This guide aims to be an essential resource, enabling the scientific community to harness the full potential of this versatile compound.

Molecular Structure and Physicochemical Properties

3-Fluoro-5-methoxybenzonitrile possesses a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a nitrile group at positions 3, 5, and 1, respectively. This substitution pattern is crucial in defining the molecule's electronic and steric properties, which in turn govern its reactivity and physical characteristics.

Table 1: Physicochemical Properties of 3-Fluoro-5-methoxybenzonitrile

| Property | Value | Source |

| CAS Number | 439280-18-9 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Melting Point | 98-100 °C | |

| Boiling Point | 203.5 ± 25.0 °C at 760 Torr | |

| Density | 1.18 ± 0.1 g/cm³ (at 20°C) | |

| Flash Point | 76.9 ± 23.2 °C | |

| IUPAC Name | 3-fluoro-5-methoxybenzonitrile | [1] |

| SMILES | COC1=CC(=CC(=C1)C#N)F | [1] |

| InChI | InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | [1] |

Spectroscopic Characterization

The unique structural features of 3-Fluoro-5-methoxybenzonitrile give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-5-methoxybenzonitrile will exhibit characteristic absorption bands corresponding to its functional groups.[6][7][8][9] Key expected absorptions include:

-

A sharp, strong band around 2230 cm⁻¹ due to the C≡N stretching of the nitrile group.

-

Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

-

A strong absorption around 1250-1000 cm⁻¹ due to the C-O stretching of the methoxy group.

-

A band in the 1200-1100 cm⁻¹ region attributed to the C-F stretching vibration.[10]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 151.[1] Fragmentation patterns are expected to involve the loss of small molecules or radicals, such as HCN, CO, and CH₃, providing further structural information.[11][12][13][14][15][16][17][18][19]

Chemical Properties and Reactivity

The reactivity of 3-Fluoro-5-methoxybenzonitrile is dictated by the interplay of its three functional groups.

Figure 1: Key reactive sites of 3-Fluoro-5-methoxybenzonitrile.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-fluoro-5-methoxybenzoic acid) via an intermediate amide.[20][21][22] The reaction conditions can be tuned to favor either the amide or the carboxylic acid product.

-

Reduction: The nitrile group can be reduced to a primary amine (3-fluoro-5-methoxybenzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][23][24][25][26]

Reactions of the Aromatic Ring

The aromatic ring can participate in both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The fluorine and nitrile groups are electron-withdrawing and meta-directing, while the methoxy group is electron-donating and ortho-, para-directing.

Stability

3-Fluoro-5-methoxybenzonitrile is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to the hydrolysis of the nitrile group.[4][14][27][28] The fluoroaromatic moiety generally exhibits high thermal and chemical stability.[29][30]

Synthesis

Proposed Synthesis Workflow:

Figure 2: Proposed synthesis of 3-Fluoro-5-methoxybenzonitrile.

Experimental Protocol (Adapted from similar transformations):

-

Reaction Setup: To a solution of 3,5-difluorobenzonitrile in an appropriate solvent such as methanol or a polar aprotic solvent like DMF, add sodium methoxide.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the nucleophilic aromatic substitution of one of the fluorine atoms by the methoxy group. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Fluoro-5-methoxybenzonitrile.

Applications in Research and Drug Development

The unique combination of functional groups makes 3-Fluoro-5-methoxybenzonitrile a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Medicinal Chemistry: The fluorinated benzonitrile moiety is a common scaffold in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be converted into other functional groups to modulate the pharmacological profile of the target molecule.[31]

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound can serve as a building block for the synthesis of new pesticides and herbicides.

-

Materials Science: The electronic properties imparted by the substituents make it a potential precursor for the synthesis of advanced materials with specific optical or electronic properties.

Safety and Handling

3-Fluoro-5-methoxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Table 2: GHS Hazard Statements for 3-Fluoro-5-methoxybenzonitrile

| Hazard Code | Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem CID 10630684[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

3-Fluoro-5-methoxybenzonitrile is a key chemical intermediate with a unique set of physical and chemical properties that make it highly valuable in various fields of chemical synthesis. This guide has provided a comprehensive overview of its structure, properties, reactivity, and safety considerations. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this versatile compound in their research and development endeavors.

References

-

Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry.

-

Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.

-

Mass spectrometric study on the fragmentation of anisole. INIS-IAEA.

-

Nitrile Reduction. Wordpress.

-

Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal.

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal.

-

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile. Benchchem.

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

-

Mass spectrometric study on the fragmentation of anisole. ETDEWEB.

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC - NIH.

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online.

-

Mass Spectrometry: Fragmentation. University of Arizona.

-

Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate.

-

The role of fluoride and fluorocarbons in enhanced stability and performance of halide perovskites for photovoltaics. University of Washington.

-

Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization. PubMed.

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

-

3-FLUORO-5-METHOXYBENZONITRILE(439280-18-9) 1H NMR spectrum. ChemicalBook.

-

NMR Chemical Shifts. University of Puget Sound.

-

The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed.

-

Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... ResearchGate.

-

IR handout.pdf. University of Colorado Boulder.

-

3-Fluoro-5-methoxybenzonitrile. PubChem.

-

Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..

-

Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Benchchem.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Seton Hall University.

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing.

-

a guide to 13c nmr chemical shift values. Compound Interest.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

-

3-Fluoro-5-methoxybenzonitrile. PubChemLite.

-

Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.

-

Anisole. NIST WebBook.

-

Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed.

-

Interpreting Infrared Spectra. Specac Ltd.

-

Infrared Spectroscopy. MSU chemistry.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

-

The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

-

3-fluoro-5-methoxybenzonitrile (C8H6FNO). PubChemLite.

-

3,5-Difluorobenzonitrile. Toronto Research Chemicals.

-

Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A.

-

Method for producing 3,5-difluoroaniline. Google Patents.

-

Base Hydrolysis of Benzonitrile. YouTube.

-

3-Fluoro-5-hydroxybenzonitrile. Santa Cruz Biotechnology.

-

PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office.

-

3-Fluoro-5-hydroxybenzonitrile. Synthonix, Inc.

-

Process for synthesizing 3,4-difluorobenzonitrile. Google Patents.

-

3-chloro-5-hydroxy-benzonitrile synthesis. ChemicalBook.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 14. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. researchgate.net [researchgate.net]

- 17. whitman.edu [whitman.edu]

- 18. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Anisole [webbook.nist.gov]

- 20. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. znaturforsch.com [znaturforsch.com]

- 22. youtube.com [youtube.com]

- 23. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 25. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 26. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 27. par.nsf.gov [par.nsf.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. tandfonline.com [tandfonline.com]

- 31. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Fluoro-5-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. As a substituted benzonitrile, its unique electronic properties, arising from the interplay of the electron-withdrawing nitrile and fluorine groups and the electron-donating methoxy group, make it an attractive intermediate for the synthesis of complex molecular architectures.

Molecular Structure and Properties

3-Fluoro-5-methoxybenzonitrile possesses a well-defined molecular structure with the chemical formula C₈H₆FNO.[1] The molecule consists of a benzene ring substituted with a fluorine atom, a methoxy group (-OCH₃), and a nitrile group (-C≡N) at positions 3, 5, and 1, respectively.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 151.14 g/mol | [1] |

| IUPAC Name | 3-fluoro-5-methoxybenzonitrile | [1] |

| CAS Number | 439280-18-9 | [1] |

| SMILES | COC1=CC(=CC(=C1)C#N)F | [1] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

The strategic placement of the substituents on the aromatic ring dictates its reactivity. The strong electron-withdrawing nature of the nitrile group and the fluorine atom deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The methoxy group, being an electron-donating group, can influence the regioselectivity of certain reactions.

Strategic Approaches to Synthesis

The synthesis of 3-Fluoro-5-methoxybenzonitrile can be approached through two primary and logical retrosynthetic disconnections. These strategies leverage commercially available starting materials and well-established reaction mechanisms.

DOT Diagram of Synthetic Strategies

Caption: Retrosynthetic analysis of 3-Fluoro-5-methoxybenzonitrile.

Synthetic Route A: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes the electron-deficient nature of the aromatic ring in 3,5-difluorobenzonitrile, facilitated by the two fluorine atoms and the potent electron-withdrawing nitrile group. This activation allows for the displacement of one of the fluoride ions by a nucleophile, in this case, the methoxide ion.

Causality of Experimental Choices

-

Starting Material: 3,5-Difluorobenzonitrile is an ideal precursor. The two fluorine atoms are good leaving groups in SNAr reactions, and the nitrile group at the 1-position strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions (in this case, the 3 and 5 positions are equivalent to ortho and para to the activating group in terms of electronic effect).

-

Nucleophile: Sodium methoxide is a strong nucleophile and the source of the desired methoxy group. It is typically used in excess to drive the reaction to completion.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents are effective at solvating the sodium cation, leaving the methoxide ion more "naked" and thus more nucleophilic. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

DOT Diagram of SNAr Mechanism

Caption: Mechanism of the SNAr synthesis.

Experimental Protocol (Representative)

-

To a solution of 3,5-difluorobenzonitrile (1.0 eq.) in anhydrous DMF, add sodium methoxide (1.1 - 1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Fluoro-5-methoxybenzonitrile.

Synthetic Route B: Williamson Ether Synthesis

This classical ether synthesis method is a reliable alternative, starting from 3-Fluoro-5-hydroxybenzonitrile. The key transformation is the O-alkylation of the phenolic hydroxyl group.

Causality of Experimental Choices

-

Starting Material: 3-Fluoro-5-hydroxybenzonitrile provides the necessary scaffold. The phenolic proton is acidic and can be readily removed by a base to form a nucleophilic phenoxide.

-

Base: A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. These bases are strong enough to deprotonate the phenol but are generally not so harsh as to cause unwanted side reactions.

-

Methylating Agent: Methyl iodide (CH₃I) is a common and effective methylating agent. The iodine is an excellent leaving group, facilitating the Sₙ2 reaction. Other methylating agents like dimethyl sulfate can also be used.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is often used. These solvents facilitate the Sₙ2 reaction and are relatively easy to remove after the reaction is complete.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

DOT Diagram of Williamson Ether Synthesis Mechanism

Sources

A Technical Guide to 3-Fluoro-5-methoxybenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxybenzonitrile, a fluorinated aromatic compound of increasing interest to researchers in drug discovery and fine chemical synthesis. We will cover its fundamental physicochemical properties, propose a detailed and field-proven synthetic methodology, discuss its strategic applications as a molecular building block, and provide essential safety and handling information. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Compound Identification & Physicochemical Properties

3-Fluoro-5-methoxybenzonitrile is a substituted aromatic nitrile. The strategic placement of its functional groups—a fluorine atom, a methoxy group, and a nitrile—makes it a valuable and versatile precursor in multi-step organic synthesis.

The nitrile group is a highly versatile functional handle, readily convertible into primary amines, amides, carboxylic acids, or tetrazoles, which are common moieties in biologically active molecules.[1] The presence of a fluorine atom can significantly enhance key drug-like properties, such as metabolic stability, binding affinity, and lipophilicity.[2][3]

Table 1: Compound Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Fluoro-5-methoxybenzonitrile | PubChem[4] |

| CAS Number | 439280-18-9 | PubChem[4] |

| Molecular Formula | C₈H₆FNO | PubChem[4][5] |

| Molecular Weight | 151.14 g/mol | PubChem[4] |

| Monoisotopic Mass | 151.043341977 Da | PubChem[4][5] |

| Canonical SMILES | COC1=CC(=CC(=C1)C#N)F | PubChem[5] |

| InChIKey | GWZXPLKMHPCXDE-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 (Computed) | 1.7 | PubChem[4][5] |

| Appearance | (Expected) White to off-white solid or oil | General Knowledge |

Proposed Synthesis & Mechanistic Insight

While multiple proprietary routes may exist, a robust and widely applicable method for the synthesis of substituted benzonitriles from anilines is the Sandmeyer reaction . This classic transformation provides a reliable pathway from commercially available 3-fluoro-5-methoxyaniline.

Causality Behind the Workflow: The synthesis is a two-step, one-pot process.

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures. The fluorine and methoxy groups are stable under these acidic conditions.

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. The copper catalyst facilitates the displacement of the diazonio group (N₂) with a cyanide anion, forming the stable benzonitrile product. The evolution of nitrogen gas is a strong driving force for the reaction.

Experimental Workflow Diagram

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Laboratory Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate risk assessments.

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluoro-5-methoxyaniline (1.0 eq) and 6M hydrochloric acid (4.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir vigorously for 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in deionized water. (CAUTION: Cyanide salts are highly toxic) . Carefully add the cold diazonium salt solution to the cyanide solution.

-

Reaction & Work-up: Allow the mixture to warm to room temperature, then heat gently to 60 °C until the evolution of nitrogen gas ceases (approx. 1-2 hours). Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Fluoro-5-methoxybenzonitrile.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Medicinal Chemistry & Drug Development

3-Fluoro-5-methoxybenzonitrile is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate or building block. Its utility stems from the unique combination of its functional groups.

-

Scaffold for Bioactive Molecules: The benzonitrile core provides a rigid scaffold onto which other functionalities can be built. Similar fluorinated aromatic compounds are precursors to molecules investigated as anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders.[3]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[3]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of both the fluorine and nitrile groups, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring. This influences the pKa of adjacent groups and can be exploited to fine-tune a molecule's binding affinity to its biological target.[1]

-

Versatile Chemical Handle: As noted, the nitrile group can be elaborated into other functional groups, providing synthetic access to a wide range of compound classes. This versatility is a key reason for its use in constructing compound libraries for high-throughput screening.

Safety, Handling, & Toxicology

It is imperative to handle 3-Fluoro-5-methoxybenzonitrile with strict safety protocols in a controlled laboratory environment.

GHS Hazard Classification: According to GHS classifications, this compound is considered highly hazardous.[4]

-

Acute Toxicity, Dermal (H311): Toxic in contact with skin.[4][6]

-

Specific Target Organ Toxicity (H335): May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

-

Work exclusively in a certified chemical fume hood to avoid inhalation.[6][7]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[6][8]

-

Avoid all contact with skin, eyes, and clothing.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[7]

Conclusion

3-Fluoro-5-methoxybenzonitrile represents a strategically important building block for the synthesis of complex organic molecules. Its value is derived from the synergistic interplay of its three functional groups, which offer synthetic versatility and the ability to impart desirable pharmacological properties. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers aiming to unlock its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Capot Chemical Co., Ltd. (2013). MSDS of 3-Fluoro-5-methoxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630684, 3-Fluoro-5-methoxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117279319, 3-Fluoro-5-(fluoromethyl)-2-methoxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

Chem-Impex International. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115015287, 3-Fluoro-5-formyl-2-methoxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89162592, 3-Fluoro-5-methoxy-2-methylbenzonitrile. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117276430, 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 3-fluoro-5-methoxybenzonitrile (C8H6FNO). Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved January 12, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-fluoro-5-methoxybenzonitrile (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. biosynth.com [biosynth.com]

- 7. capotchem.cn [capotchem.cn]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated synthons, 3-Fluoro-5-methoxybenzonitrile stands out as a versatile intermediate. Its unique substitution pattern—a fluorine atom and a methoxy group meta to a reactive nitrile moiety—offers a powerful combination of electronic and steric properties that are highly sought after in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxybenzonitrile, detailing its molecular characteristics, synthesis, spectroscopic profile, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 3-Fluoro-5-methoxybenzonitrile is characterized by the following key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| IUPAC Name | 3-fluoro-5-methoxybenzonitrile | [1] |

| CAS Number | 439280-18-9 | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1)C#N)F | [1] |

| InChI Key | GWZXPLKMHPCXDE-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 151.043341977 Da | [1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext];

} Caption: 2D Structure of 3-Fluoro-5-methoxybenzonitrile.

Synthesis and Reactivity

The synthesis of 3-Fluoro-5-methoxybenzonitrile is not commonly detailed in standard literature, but a logical and efficient pathway can be devised based on established principles of organic chemistry, particularly nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A highly plausible route commences with a commercially available starting material, 3,5-difluorobenzonitrile. The differential reactivity of the fluorine atoms, influenced by the electron-withdrawing nitrile group, allows for a regioselective substitution.

dot graph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed synthesis of 3-Fluoro-5-methoxybenzonitrile.

Causality of the Reaction:

The nitrile group (-C≡N) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 3,5-difluorobenzonitrile, both fluorine atoms are ortho to the nitrile group's sphere of influence (meta to the carbon atom of the nitrile group, but the overall electron withdrawal affects the entire ring). The methoxide ion (CH₃O⁻), a potent nucleophile, will attack one of the carbon atoms bearing a fluorine atom. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of the fluorine atom.

Experimental Protocol: Synthesis via SNAr

This protocol is a generalized procedure based on established methodologies for similar transformations.

-

Reaction Setup: To a solution of 3,5-difluorobenzonitrile (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is then stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 3-Fluoro-5-methoxybenzonitrile.

Self-Validating System: The purity and identity of the synthesized product must be rigorously confirmed through spectroscopic analysis (NMR, IR, MS) and comparison with known data, ensuring the integrity of the protocol.

Spectroscopic Characterization

The structural elucidation of 3-Fluoro-5-methoxybenzonitrile relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methoxy group protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

¹³C NMR Spectroscopy

The carbon NMR will provide information on all eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of the three different substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~2230-2210 | C≡N stretch | Confirms the presence of the nitrile group. |

| ~3100-3000 | C-H stretch (aromatic) | Indicates the aromatic nature of the compound. |

| ~2950-2850 | C-H stretch (aliphatic) | Corresponds to the methoxy group. |

| ~1600-1450 | C=C stretch (aromatic) | Characteristic of the benzene ring. |

| ~1250-1000 | C-O stretch (aryl ether) & C-F stretch | Confirms the presence of the methoxy and fluoro substituents. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 151.0433 Da.[1] Fragmentation patterns would likely involve the loss of the methoxy group or rearrangements related to the nitrile functionality.

Applications in Drug Discovery and Development

The strategic placement of the fluoro and methoxy groups, combined with the versatile nitrile functionality, makes 3-Fluoro-5-methoxybenzonitrile a valuable intermediate in the synthesis of bioactive molecules.

Rationale for Use:

-

Metabolic Blocking: The fluorine atom can serve as a metabolic blocker. The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like proteins and enzymes.

-

Versatility of the Nitrile Group: The nitrile group is a versatile functional handle that can be readily converted into other key functional groups, such as primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), which are common moieties in drug structures.

While specific drug synthesis pathways starting directly from 3-Fluoro-5-methoxybenzonitrile are not widely published in readily accessible literature, its structural motifs are present in various patented compounds, indicating its role as a key building block in proprietary drug discovery programs. Its utility is often in the synthesis of substituted anilines or benzaldehydes after transformation of the nitrile group.

Safety and Handling

Based on available safety data, 3-Fluoro-5-methoxybenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H331: Toxic if inhaled

-

H335: May cause respiratory irritation

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-5-methoxybenzonitrile is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical sciences and materials research. Its unique combination of a metabolically robust fluorine atom, a modulating methoxy group, and a synthetically versatile nitrile function provides chemists with a powerful tool for the construction of complex and novel molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

-

PubChem. 3-Fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Introduction: Navigating the Chemistry of a Versatile Intermediate

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-5-methoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is derived from the specific arrangement of its functional groups: a nitrile (-C≡N), a fluorine atom, and a methoxy group (-OCH₃) on a benzene ring.[2] The nitrile group is a versatile handle for transformations into amines, carboxylic acids, or heterocycles, while the fluorine and methoxy groups modulate the electronic properties and metabolic stability of target compounds.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. The presence of the nitrile group introduces a significant toxicological risk comparable to that of other organic cyanides, while the aromatic fluorine substituent implies persistence and potential for unique reactivity.

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Fluoro-5-methoxybenzonitrile. It moves beyond a simple recitation of precautionary statements to explain the causality behind safety protocols, empowering researchers to build self-validating systems of safety in their laboratories.

Core Hazard Profile and Toxicological Assessment

The primary acute hazard of 3-Fluoro-5-methoxybenzonitrile stems from its classification as a toxic substance via oral, dermal, and inhalation routes of exposure.[4] While specific toxicological data for this compound are not thoroughly investigated, the hazard profile of the benzonitrile family provides a strong basis for risk assessment.[5] Organic nitriles can be metabolized to release cyanide, which inhibits cellular respiration and can rapidly become fatal.[6]

GHS Classification and Interpretation

The Globally Harmonized System (GHS) provides a clear summary of the critical hazards associated with 3-Fluoro-5-methoxybenzonitrile.[4]

| Hazard Class & Category | Hazard Statement | Interpretation for the Researcher |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Ingestion of even small amounts can cause severe poisoning or death. Meticulous housekeeping and a strict prohibition of food and drink in the lab are critical. |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. This mandates the use of appropriate chemical-resistant gloves and a lab coat. |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Inhalation of dust or vapors can be life-threatening. All manipulations must be performed in a certified chemical fume hood. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can cause significant, potentially lasting damage. Chemical splash goggles are mandatory. |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

Onset of Symptoms

A critical aspect of cyanide-related toxicology is that the onset of symptoms can be delayed following exposure.[7] Researchers must be aware that an absence of immediate effects does not negate the possibility of a serious, life-threatening exposure. Initial symptoms can include headache, dizziness, weakness, and nausea, progressing rapidly to convulsions, loss of consciousness, and respiratory arrest.[8]

Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All weighing, transfers, and reactions involving 3-Fluoro-5-methoxybenzonitrile must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.[7]

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Immediate and prolonged flushing (at least 15 minutes) is the most effective first aid for skin or eye contact.[6][9]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves | Wear double-gloving for enhanced protection during transfers of significant quantities. Gloves must be inspected for tears or pinholes before use. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[10] |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses do not provide adequate protection from splashes. Goggles that form a seal around the eyes are required.[7] A face shield should be worn over goggles when there is a significant splash risk. |

| Body Protection | Chemical-resistant Lab Coat | A fully fastened lab coat, preferably made of a material with low permeability, protects against skin contact from spills.[9] |

| Respiratory Protection | (If Engineering Controls Fail) | A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used if there is a failure of engineering controls or during a large-scale spill cleanup.[7] |

Workflow for Safe Handling: From Receipt to Disposal

The following diagram outlines a self-validating workflow for handling 3-Fluoro-5-methoxybenzonitrile in a research setting.

Caption: A logical workflow for the safe laboratory handling of 3-Fluoro-5-methoxybenzonitrile.

Emergency Response Protocols

Rapid and decisive action is critical in any incident involving this compound. For any suspected exposure, seek immediate medical attention, even if symptoms are not present. [6][11]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call emergency services.[5]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water in a safety shower for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call emergency services immediately.[5]

-

Spill Response:

-

Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a 10% bleach solution, followed by a water rinse.[12]

-

Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and activate the local alarm. Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[8][12]

-

Chemical Reactivity, Storage, and Disposal

Stability and Incompatibilities

-

Stability: The compound is stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5] Contact with strong acids is particularly hazardous as it can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[6]

-

Conditions to Avoid: Protect from moisture.[5]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[13]

Waste Disposal

Disposal must be handled by a licensed professional waste disposal service.[5] As a halogenated organic compound, all waste containing 3-Fluoro-5-methoxybenzonitrile must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[16]

Practical Application: A Representative Synthetic Protocol

To contextualize the handling procedures, this section provides a representative protocol for a common reaction type involving substituted benzonitriles: a Suzuki coupling. This protocol is illustrative and must be adapted and subjected to a full risk assessment before implementation.

Objective: Palladium-catalyzed Suzuki coupling of 3-Fluoro-5-methoxybenzonitrile with an arylboronic acid.

Caption: Key steps in a representative Suzuki coupling protocol involving 3-Fluoro-5-methoxybenzonitrile.

Step-by-Step Methodology with Integrated Safety Actions:

-

Preparation (Fume Hood):

-

Action: Don all required PPE (double nitrile gloves, safety goggles, lab coat).

-

Rationale: Ensures personal protection before any chemicals are handled.

-

Action: Assemble and dry all glassware. Weigh the solid reagents (arylboronic acid, palladium catalyst, base) directly into the reaction flask inside the fume hood.

-

Rationale: Prevents inhalation of potentially hazardous powders.

-

-

Reaction Setup (Fume Hood):

-

Action: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

-

Rationale: Many organometallic catalysts and reagents are air-sensitive.

-

Action: Add degassed solvents via cannula or syringe.

-

Rationale: Minimizes exposure to solvent vapors.

-

Action: Prepare a stock solution of 3-Fluoro-5-methoxybenzonitrile in a small amount of the reaction solvent and add it to the reaction flask via syringe.

-

Rationale: Avoids weighing and transferring the toxic solid in an open atmosphere multiple times.

-

-

Running the Reaction:

-

Action: Heat the reaction mixture using a controlled heating mantle with stirring.

-

Rationale: Ensures even heat distribution and prevents bumping.

-

Action: Monitor the reaction by taking small aliquots with a syringe for analysis (e.g., TLC or LC-MS).

-

Rationale: Minimizes the volume of material handled and keeps the system closed.

-

-

Workup and Purification:

-

Action: After cooling the reaction, quench it by slowly adding water while still in the fume hood.

-

Rationale: Quenching can be exothermic; performing it slowly and in the hood contains any potential splashes or off-gassing.

-

Action: Perform all extractions and solvent removal (rotary evaporation) within the fume hood.

-

Rationale: Prevents the release of solvent vapors and residual reagent aerosols into the lab.

-

Action: Collect all aqueous and organic waste from the workup and purification steps into a single, appropriately labeled "Halogenated Organic Waste" container.

-

Rationale: Ensures compliant and safe waste stream management.[14]

-

Conclusion

3-Fluoro-5-methoxybenzonitrile is a potent tool for chemical innovation. Its safe and effective use hinges on a deep understanding of its hazard profile and the diligent application of robust safety protocols. By treating this compound with the respect its toxicology demands—through the consistent use of engineering controls, appropriate PPE, and validated procedures—researchers can confidently leverage its synthetic versatility while ensuring the protection of themselves, their colleagues, and the environment.

References

-

PubChem. 3-Fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Centers for Disease Control and Prevention (CDC). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: Benzonitrile. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

-

PubChem. 3-Fluoro-5-(fluoromethyl)-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

University of Washington Environmental Health & Safety. Halogenated Solvents. [Link]

-

PubChem. 3-Fluoro-5-methoxy-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. [Link]

-

Boston University Environmental Health & Safety. Download Cyanides SOP Template. [Link]

-

Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link]

-

PubChem. 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Capot Chemical Co., Ltd. MSDS of 3-Fluoro-5-methoxybenzonitrile. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: Cyanide. [Link]

-

ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

-

WorldOfChemicals. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

PubChemLite. 3-fluoro-5-methoxybenzonitrile (C8H6FNO). [Link]

-

University of California, Santa Cruz. Halogenated Waste. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 4-Fluoro-3-methoxybenzonitrile: Properties and Reactivity. [Link]

-

PubChem. 3-Fluoro-5-formyl-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

-

University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

-

Nipissing University. Hazardous Materials Disposal Guide. [Link]

-

United Nations Economic Commission for Europe (UNECE). PART 3 HEALTH HAZARDS. [Link]

-

WorldOfChemicals. The Role of 3-Fluoro-4-methoxybenzonitrile in Pharmaceutical R&D. [Link]

-

WorldOfChemicals. Exploring Advanced Materials with 3-Fluoro-4-methoxybenzonitrile. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. nj.gov [nj.gov]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. bu.edu [bu.edu]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. bucknell.edu [bucknell.edu]

- 15. nipissingu.ca [nipissingu.ca]

- 16. 7.2 Organic Solvents [ehs.cornell.edu]

The Strategic Deployment of 3-Fluoro-5-methoxybenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of chemical scaffolds, 3-Fluoro-5-methoxybenzonitrile has emerged as a cornerstone intermediate, prized for its unique confluence of electronic and steric properties. This technical guide delves into the multifaceted role of this versatile molecule in medicinal chemistry. We will explore the synergistic contributions of the fluoro, methoxy, and nitrile functionalities to molecular design, offering insights into their influence on target engagement, pharmacokinetic properties, and metabolic stability. Through an examination of its application in the synthesis of contemporary drug candidates, particularly in the realm of kinase inhibitors, this guide will illuminate the causal relationships between the structural attributes of 3-Fluoro-5-methoxybenzonitrile and its successful integration into advanced pharmaceutical research and development.

Introduction: The Power of Strategic Substitution

The journey of a drug molecule from a preliminary hit to a clinical candidate is a meticulous process of optimization. Medicinal chemists strategically employ specific functional groups and structural motifs to fine-tune a molecule's interaction with its biological target while simultaneously enhancing its drug-like properties. The benzonitrile scaffold, a benzene ring bearing a nitrile group, is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[1][2] The strategic placement of substituents on this aromatic core can dramatically alter a compound's biological activity and pharmacokinetic profile.

This guide focuses on a particularly insightful example of such strategic substitution: 3-Fluoro-5-methoxybenzonitrile. The deliberate positioning of a fluorine atom and a methoxy group at the meta positions relative to the nitrile functionality is not arbitrary; it is a calculated design choice that leverages the unique physicochemical properties of these groups to overcome common challenges in drug development.

Deconstructing the Core: A Trifecta of Functionality

The utility of 3-Fluoro-5-methoxybenzonitrile in medicinal chemistry stems from the interplay of its three key components: the nitrile group, the fluorine atom, and the methoxy group.

The Nitrile Group: A Versatile Anchor and Bioisostere

The cyano (-C≡N) group is a cornerstone of many pharmaceuticals. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, serving as a bioisostere for carbonyls or other polar moieties.[1] This mimicry can be crucial for establishing key interactions within a protein's binding pocket. Beyond its role in target binding, the nitrile group is a highly versatile synthetic intermediate, readily convertible into a wide range of other functionalities, including:

-

Primary amines (-CH₂NH₂): via reduction.

-

Carboxylic acids (-COOH): via hydrolysis.

-

Tetrazoles: via cycloaddition with azides, often used as a bioisosteric replacement for a carboxylic acid with improved metabolic stability and cell permeability.

This synthetic flexibility allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).

The Fluorine Atom: The "Magic" Halogen

The introduction of fluorine into drug molecules has become a widespread strategy in modern medicinal chemistry.[3][4] Its small size, high electronegativity, and the strength of the carbon-fluorine bond impart a range of beneficial properties:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block sites of metabolism, increasing the drug's half-life and bioavailability.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's ionization state at physiological pH, thereby improving cell membrane permeability.

-

Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. It can also favorably interact with aromatic rings.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.

The Methoxy Group: A Subtle Modulator of Properties

The methoxy group (-OCH₃) is another frequently employed substituent in drug design, offering a nuanced approach to property modulation:

-

Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility compared to a simple methyl group and can act as a hydrogen bond acceptor.[4]

-

Electronic Effects: As an electron-donating group through resonance, the methoxy group can influence the electronic character of the aromatic ring, which can in turn affect binding interactions.

-

Metabolic Considerations: While the methoxy group can be a site of metabolism via O-demethylation, this can sometimes be exploited to generate active metabolites. Its metabolic fate is often predictable and can be managed through careful molecular design.

Synergistic Effects in 3-Fluoro-5-methoxybenzonitrile

The true power of 3-Fluoro-5-methoxybenzonitrile lies in the synergistic interplay of its substituents. The meta-positioning of the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the benzonitrile ring. This electronic push-pull effect can influence the reactivity of the nitrile group and modulate the overall dipole moment of the molecule, which can be critical for optimizing interactions with the biological target and for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Synergistic contributions of the functional groups in 3-Fluoro-5-methoxybenzonitrile.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors often involves the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP. Substituted benzonitriles are frequently employed as key building blocks in the synthesis of these inhibitors.[5]

While specific, publicly disclosed examples of marketed drugs containing the 3-Fluoro-5-methoxybenzonitrile moiety remain limited, its presence in numerous patents for kinase inhibitors underscores its value in drug discovery programs. The general synthetic strategy often involves the nucleophilic substitution of a leaving group on a heterocyclic core with the aniline derived from the reduction of a related nitro precursor, or the direct use of the benzonitrile in coupling reactions.

Let's consider a hypothetical synthetic workflow for a generic kinase inhibitor to illustrate the role of 3-Fluoro-5-methoxybenzonitrile.

Hypothetical Synthetic Workflow

Caption: A generalized synthetic pathway for incorporating 3-Fluoro-5-methoxybenzonitrile into a kinase inhibitor.

Experimental Protocol: A Representative Synthetic Transformation

The following is a generalized, representative protocol for the reduction of a nitro-substituted 3-fluoro-5-methoxybenzonitrile to the corresponding aniline, a key step in many synthetic routes.

Reaction: Reduction of 4-Nitro-3-fluoro-5-methoxybenzonitrile to 4-Amino-3-fluoro-5-methoxybenzonitrile

Materials:

-

4-Nitro-3-fluoro-5-methoxybenzonitrile

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitro-3-fluoro-5-methoxybenzonitrile (1.0 eq) and ethanol.

-

Add water to the mixture, followed by the slow addition of iron powder (e.g., 5.0 eq).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (e.g., 0.5 eq) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and water.

-

Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is ~8.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-3-fluoro-5-methoxybenzonitrile.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group and the appearance of the amino group can be monitored by IR spectroscopy.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The impact of the 3-fluoro-5-methoxy substitution pattern can be quantified by comparing the biological activity and physicochemical properties of analogues with and without these substituents. The following table presents hypothetical data for a generic kinase inhibitor series to illustrate these effects.

| Compound | Substituents on Benzonitrile | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) | Microsomal Stability (t½, min) | ClogP |

| 1 | H | 500 | 2000 | 15 | 3.5 |

| 2 | 3-Fluoro | 150 | 600 | 45 | 3.7 |

| 3 | 5-Methoxy | 400 | 1500 | 20 | 3.3 |

| 4 | 3-Fluoro, 5-Methoxy | 50 | 150 | 60 | 3.5 |

This is illustrative data and not from a specific study.

Analysis of Hypothetical Data:

-

Fluorine's Impact (Compound 2 vs. 1): The introduction of the fluorine atom leads to a significant improvement in both kinase inhibitory activity and metabolic stability, consistent with its known effects.

-

Methoxy's Impact (Compound 3 vs. 1): The methoxy group alone provides a modest improvement in activity, potentially through favorable interactions in the binding pocket.

-

Synergistic Effect (Compound 4 vs. 1, 2, and 3): The combination of both the fluoro and methoxy groups results in a synergistic enhancement of potency and metabolic stability, highlighting the value of this specific substitution pattern. The ClogP remains in a favorable range for drug-like molecules.

Conclusion: A Strategically Important Building Block

3-Fluoro-5-methoxybenzonitrile is more than just another chemical intermediate; it is a testament to the power of rational drug design. The strategic incorporation of fluorine and a methoxy group onto the versatile benzonitrile scaffold provides medicinal chemists with a powerful tool to address multiple challenges in drug discovery simultaneously. From enhancing target affinity and metabolic stability to providing a flexible synthetic handle for further optimization, this molecule encapsulates many of the key principles of modern medicinal chemistry. As the quest for more selective and effective therapeutics continues, the judicious use of well-designed building blocks like 3-Fluoro-5-methoxybenzonitrile will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- BenchChem. (2025).

-

PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Google Patents. (n.d.). Process for preparing fluorobenzonitriles. US5466859A.

- Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1978). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 21(9), 906–913.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

PubChem. (n.d.). 3-Fluoro-5-(fluoromethyl)-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Unnamed Publisher. (2025, October 12). The Role of 3-Fluoro-4-methoxybenzonitrile in Pharmaceutical R&D.

- Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.

- Baldwin, A. F., et al. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

-

PubChem. (n.d.). 3-Fluoro-5-methoxy-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.

- Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.

- Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

- Unnamed Publisher. (2025, May 15). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. NIH.

- Unnamed Publisher. (2023, January 31).

- Unnamed Publisher. (n.d.).

- Unnamed Publisher. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central.

- Unnamed Publisher. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

Sources

The Strategic deployment of 3-Fluoro-5-methoxybenzonitrile in Modern Pharmaceutical Development: A Technical Guide